1-(3-chloro-2-methoxyphenyl)piperazine
Description
Contextualization within Arylpiperazine Chemical Space
The study of 1-(3-chloro-2-methoxyphenyl)piperazine is best understood by first examining the chemical family to which it belongs: the arylpiperazines. This class of compounds is defined by a piperazine (B1678402) ring linked to an aromatic (aryl) group.
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This scaffold is considered a "privileged" structure in medicinal chemistry due to several advantageous properties. tandfonline.commdpi.com Its presence in a molecule can enhance aqueous solubility and cellular permeability, which are critical for drug efficacy. researchgate.net The two nitrogen atoms provide sites for chemical modification, allowing for the creation of diverse libraries of compounds with varying biological activities. tandfonline.comnih.gov The flexible conformation of the piperazine ring can also be constrained by incorporating it into more complex polycyclic structures, enabling a fine-tuning of its interaction with biological targets. tandfonline.com This versatility has led to the incorporation of the piperazine moiety into a wide array of drugs targeting different therapeutic areas. nih.govresearchgate.netbenthamdirect.com
N-arylpiperazines, a subset of piperazine-containing compounds, have a well-established history as ligands for various receptors in the central nervous system. mdpi.commdpi.com Their general structure, consisting of an aryl group, a piperazine ring, and often a linker connected to another chemical moiety, makes them versatile templates for designing CNS-active drugs. mdpi.comnih.gov Specifically, long-chain arylpiperazines are extensively studied for their ability to target serotonin (B10506) and dopamine (B1211576) receptors, which are implicated in a range of neurological and psychiatric conditions such as schizophrenia, depression, and anxiety. mdpi.comnih.govnih.govnih.gov Many N-arylpiperazine derivatives act as agonists or antagonists at various serotonergic receptors, particularly the 5-HT1A receptor. mdpi.com
The biological activity and receptor selectivity of arylpiperazine derivatives are heavily influenced by the substitution patterns on the aryl ring. nih.gov The nature, position, and size of these substituents can dramatically alter a compound's affinity and efficacy for a particular receptor. For instance, substitution at the ortho position of the phenyl ring with a group having a negative potential can be favorable for affinity at both 5-HT1A and alpha-1 adrenergic receptors. nih.gov The meta position appears to play a role in distinguishing between these two receptor types, with the 5-HT1A receptor being more accommodating to bulky substituents in that region. nih.gov The para position, however, seems to have more restricted space for ligand binding for both receptors. nih.govacs.org The specific combination of a chloro group at the 3-position and a methoxy (B1213986) group at the 2-position in this compound is a deliberate design choice aimed at exploring these structure-activity relationships.
Rationale for Academic Investigation of this compound
The academic and industrial interest in this compound stems from its potential to contribute to the development of new and improved CNS therapies.
The synthesis and study of compounds like this compound are crucial for expanding the known chemical space of arylpiperazines. frontiersin.org By systematically modifying the substitution patterns on the aryl ring, researchers can create a diverse library of molecules. This exploration allows for a deeper understanding of how subtle structural changes impact biological activity. The investigation of novel derivatives contributes to a broader knowledge base that can inform the design of future drug candidates with improved potency, selectivity, and pharmacokinetic profiles. nih.gov
Studying the interactions of this compound with various neurotransmitter receptors provides valuable insights into the principles of ligand design. nih.gov By determining the binding affinities and functional activities of this compound at different receptors, researchers can build and refine computational models that predict how other, similar molecules will behave. nih.govacs.org This knowledge-based approach, which involves selecting and combining specific aryl groups and other structural fragments from known active compounds, is essential for the rational design of ligands that target multiple receptors with a desired activity profile. acs.orguniba.it Ultimately, this line of inquiry helps to establish clearer structure-activity relationships (SAR), guiding the development of more effective and selective drugs for complex neurological disorders. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-(3-chloro-2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H15ClN2O/c1-15-11-9(12)3-2-4-10(11)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 |
InChI Key |
CWLHQCGNSQBNIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)N2CCNCC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 3 Chloro 2 Methoxyphenyl Piperazine and Its Derivatives
Primary Synthetic Routes to the 1-(3-chloro-2-methoxyphenyl)piperazine Core
The formation of the central 1-arylpiperazine scaffold is a critical step, which can be achieved through several reliable synthetic pathways. These methods primarily involve the formation of the piperazine (B1678402) ring by cyclization reactions starting from an appropriately substituted aniline (B41778).
Nucleophilic Substitution Utilizing Bis(2-chloroethyl)amine (B1207034) Precursors
A prevalent and direct method for synthesizing N-arylpiperazines, including the target compound, is the reaction between a substituted aniline and bis(2-chloroethyl)amine or its hydrochloride salt. researchgate.netresearchgate.netnih.gov In this approach, 3-chloro-2-methoxyaniline (B1345702) serves as the nucleophile, attacking the electrophilic carbon centers of the bis(2-chloroethyl)amine. This process involves a double nucleophilic substitution, leading to the formation of the piperazine ring in a single key step. researchgate.net
The reaction is typically performed at elevated temperatures, often between 120°C and 220°C, to drive the cyclization. google.com A variety of high-boiling point solvents are suitable for this transformation, with diethylene glycol monomethyl ether (diglyme) and n-butanol being common choices. researchgate.neterowid.org In some procedures, a base such as potassium carbonate is added to facilitate the reaction. erowid.org This method is widely applicable for the synthesis of a broad range of N-aryl piperazines from various aniline precursors. researchgate.net
| Aniline Precursor | Solvent | Temperature | Base (Optional) | Reference |
|---|---|---|---|---|
| 2,5-dimethoxyaniline | Diglyme | Reflux | K₂CO₃ | erowid.org |
| Various Anilines | Diethylene glycol monomethyl ether | 150 °C | Not specified | researchgate.netchemicalbook.com |
| 2,3-dichloroaniline | Not specified (solvent-free or high-boiling solvent) | 120-220 °C | Not specified | google.com |
Cyclization Reactions from Substituted Anilines and Amine Intermediates
Alternative strategies for forming N-arylpiperazines include palladium-catalyzed Buchwald-Hartwig amination, which couples an aryl halide with piperazine. nih.govmdpi.com This method involves forming the aryl-nitrogen bond in a separate step from the piperazine ring itself. However, for direct synthesis from an aniline, the cyclization with bis(2-haloethyl)amine remains a highly efficient and common approach. nih.gov
Considerations for Regioselectivity in Core Formation
The synthesis of this compound from 3-chloro-2-methoxyaniline and bis(2-chloroethyl)amine is inherently regioselective. The primary amino group of the aniline is the most nucleophilic site, ensuring that the aryl group becomes directly attached to a nitrogen atom of the newly formed piperazine ring. The key consideration is to control the reaction conditions to favor the desired 1,4-disubstituted piperazine structure over potential side products, such as polymers or other oligomeric species.
The high temperatures and specific solvents used in these reactions are chosen to promote the intramolecular cyclization step and ensure high yields of the desired monomeric product. google.com Theoretical calculations on related heterocyclic syntheses have also been used to confirm the formation of the expected regioisomer and exclude other possibilities. acs.org The reliability of this reaction pathway makes it a cornerstone for the synthesis of this class of compounds.
Derivatization Strategies for Structural Elaboration
Once the this compound core is synthesized, the secondary amine at the N4 position of the piperazine ring becomes a versatile handle for further chemical modifications. This allows for the introduction of a wide array of substituents to explore structure-activity relationships.
N-Alkylation and N-Acylation Reactions of the Piperazine Nitrogen
The N4 nitrogen of the 1-arylpiperazine core is readily functionalized through N-alkylation or N-acylation reactions. N-alkylation is commonly achieved by reacting the piperazine with an alkyl halide (e.g., alkyl chloride or bromide) in the presence of a base like potassium carbonate. researchgate.net Reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride, is another powerful method for introducing alkyl groups. nih.gov
N-acylation can be performed using various acylating agents. Acyl chlorides or anhydrides react readily with the piperazine nitrogen to form the corresponding amides. nih.govresearchgate.net Coupling reagents such as O-benzotriazole-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) can also be used to facilitate amide bond formation with carboxylic acids. nih.gov
| Reaction Type | Reagent Class | Specific Example(s) | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halides | Alkyl bromides, 1-bromo-3-chloropropane | researchgate.net |
| Aldehydes/Ketones | Various aldehydes with a reducing agent | nih.gov | |
| N-Acylation | Acylating Agents | Acetic anhydride, Acetyl chloride | nih.govresearchgate.net |
| Carboxylic Acids | Various acids with coupling agents (e.g., TBTU) | nih.gov |
Incorporation of Linker Units and Terminal Pharmacophores
A key strategy in medicinal chemistry is to attach the piperazine core to other functional units, or pharmacophores, via a linker. This approach allows for the combination of different structural elements to create hybrid molecules with desired biological activities. The N-alkylation and N-acylation reactions described previously are the primary methods used to introduce these linker-pharmacophore combinations.
For example, a common linker is a simple alkyl chain, such as a propyl group, which can be introduced by reacting the piperazine with a reagent like 1-bromo-3-chloropropane. The terminal chlorine then allows for further reaction with another nucleophile. In other cases, a pre-formed linker-pharmacophore fragment is attached in a single step. An example is the reaction of a piperazine with 1-halo-3-(2,6-dioxopiperidin-1-yl)propane, which attaches a propyl linker connected to a dioxopiperidine moiety. google.com The nature and length of the linker can be critical, as it influences the spatial orientation and interaction of the terminal pharmacophore with its biological target. nih.gov This modular approach provides a powerful tool for developing new therapeutic agents.
Solid-Phase Synthesis Techniques for Arylpiperazine Library Generation
Solid-phase synthesis represents a cornerstone in combinatorial chemistry, enabling the rapid generation of large libraries of compounds for high-throughput screening. This methodology is particularly well-suited for the synthesis of arylpiperazine derivatives, including analogs of this compound. The core principle involves attaching a piperazine scaffold to a solid support, typically a polymeric resin, which simplifies the purification process by allowing reagents and by-products to be washed away after each reaction step.
A common strategy begins with the immobilization of a suitably protected piperazine onto a resin, such as a Wang or 2-chlorotrityl chloride resin. Following deprotection, the resin-bound piperazine can undergo N-arylation with a diverse array of aryl halides. Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are frequently employed for this step, offering broad substrate scope and functional group tolerance. This enables the introduction of varied substitution patterns on the aryl ring, leading to a vast library of distinct arylpiperazine compounds. acs.org
The choice of resin and linker is critical and dictates the conditions for the final cleavage of the product from the solid support. For instance, the Rink Amide resin is often used to produce arylpiperazine amides, which can be cleaved under acidic conditions. medchem-ippas.eu Another approach utilizes "traceless" linkers, which are designed to leave no residual atoms from the linker on the final molecule after cleavage, thereby increasing the diversity of the accessible compounds. acs.orgimtm.cz The efficiency of solid-phase synthesis allows for the manual or automated parallel synthesis of numerous compounds, significantly accelerating the drug discovery process. mdpi.comnih.gov
Table 1: Key Components in Solid-Phase Synthesis of Arylpiperazine Libraries
| Component | Examples | Purpose |
| Solid Support (Resin) | Polystyrene (PS), Wang Resin, Rink Amide Resin, 2-Chlorotrityl Chloride Resin | Provides a solid matrix for the synthesis, simplifying purification. |
| Linker | BAL Linker, Traceless Linkers (e.g., Hydrazone) | Connects the initial molecule to the resin and determines cleavage conditions. acs.orgimtm.cz |
| Scaffold | Piperazine, Protected Piperazine Derivatives | The core chemical structure that is functionalized. |
| Building Blocks | Aryl Halides, Carboxylic Acids, Aldehydes | Diverse chemical reagents used to build upon the scaffold. |
| Reaction Type | Buchwald-Hartwig Amination, Reductive Amination, Acylation | Chemical transformations used to attach building blocks. |
| Cleavage Reagent | Trifluoroacetic Acid (TFA), Acids, Bases, Reducing Agents | Releases the final compound from the solid support. acs.org |
Methodological Aspects of Compound Characterization in Synthetic Organic Chemistry
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
The unambiguous identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of this compound, characteristic signals are observed. The methoxy (B1213986) (-OCH₃) protons typically appear as a sharp singlet around 3.9 ppm. The protons on the aromatic ring exhibit complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region (approximately 6.8-7.2 ppm), with their specific chemical shifts and coupling constants providing definitive information about the 1,2,3-substitution pattern. The eight protons of the piperazine ring usually appear as two distinct multiplets in the range of 2.8-3.4 ppm, corresponding to the protons adjacent to the aryl group and those adjacent to the secondary amine.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing individual signals for each unique carbon atom. The methoxy carbon resonates around 56 ppm. The aromatic carbons appear in the downfield region (110-155 ppm), and the two chemically distinct carbons of the piperazine ring are typically found in the 45-55 ppm range.
Mass Spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of the compound. For this compound (C₁₁H₁₅ClN₂O), the expected exact mass is approximately 226.09 g/mol . In high-resolution mass spectrometry (HRMS), the compound typically forms a protonated molecular ion, [M+H]⁺, with a measured mass-to-charge ratio (m/z) that can be used to confirm its molecular formula with high accuracy. A key diagnostic feature is the isotopic pattern of the molecular ion peak, which will show a characteristic ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / m/z |
| ¹H NMR | Methoxy Protons (-OCH₃) | ~3.9 ppm (singlet) |
| Aromatic Protons (Ar-H) | ~6.8-7.2 ppm (multiplets) | |
| Piperazine Protons (-CH₂-N-Ar) | ~3.1-3.3 ppm (multiplet) | |
| Piperazine Protons (-CH₂-NH) | ~2.9-3.1 ppm (multiplet) | |
| ¹³C NMR | Methoxy Carbon (-OCH₃) | ~56 ppm |
| Aromatic Carbons | ~110-155 ppm | |
| Piperazine Carbons | ~45-55 ppm | |
| HRMS | Molecular Ion [M+H]⁺ (³⁵Cl) | ~227.0949 m/z |
| Isotopic Ion [M+H]⁺ (³⁷Cl) | ~229.0919 m/z |
Chromatographic Purification Techniques
After synthesis, crude products are rarely pure and require purification to remove unreacted starting materials, reagents, and by-products. Chromatographic techniques are essential for isolating this compound in high purity.
Flash Column Chromatography is a standard and widely used method for preparative scale purification in organic synthesis. The separation is based on the differential adsorption of compounds onto a stationary phase (commonly silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) is passed through the column under pressure. For a moderately polar compound like this compound, a typical mobile phase would be a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes or heptane. The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify and combine the fractions containing the pure product.
High-Performance Liquid Chromatography (HPLC) offers higher resolution and is used for both analytical purity assessment and preparative purification. Reversed-phase HPLC is the most common mode, utilizing a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. A typical mobile phase for analyzing or purifying arylpiperazines would be a gradient of acetonitrile (B52724) or methanol (B129727) in water, often with a small amount of an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape and resolution. The retention time under specific conditions is a reproducible characteristic of the compound, and automated preparative HPLC systems can be used to isolate highly pure material.
Table 3: Common Chromatographic Methods for Purification
| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation |
| Flash Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexanes | Adsorption |
| Reversed-Phase HPLC | C18-bonded Silica | Gradient of Acetonitrile in Water (with 0.1% TFA) | Partitioning |
Preclinical Pharmacological Characterization of 1 3 Chloro 2 Methoxyphenyl Piperazine Derivatives
Serotonin (B10506) Receptor (5-HT) Interactions
Derivatives of arylpiperazines are well-established ligands for serotonin receptors, and modifications of the phenylpiperazine core structure significantly influence their binding affinity and functional activity at various 5-HT receptor subtypes.
Numerous studies have demonstrated that arylpiperazine derivatives, particularly those with a methoxyphenyl moiety, exhibit high affinity for the 5-HT1A receptor. While specific data for 1-(3-chloro-2-methoxyphenyl)piperazine derivatives is limited in publicly available research, extensive data on structurally similar compounds, such as 1-(2-methoxyphenyl)piperazine (B120316) derivatives, provide valuable insights.
For instance, a series of N-substituted adamantane (B196018) derivatives of 1-(2-methoxyphenyl)piperazine have been shown to be highly potent 5-HT1A receptor ligands. mdpi.comresearchgate.net Two such compounds, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1]decan-1-amine and its 3,5-dimethyl-tricyclo[3.3.1.1]decan-1-amine analog, displayed significant affinity with Kᵢ values of 1.2 nM and 21.3 nM, respectively. mdpi.comresearchgate.net Further research on other 2-(methoxyphenyl)piperazine derivatives has identified compounds with even stronger binding, with Kᵢ values as low as 0.12 to 0.63 nM. nih.gov The introduction of bulky cycloalkyl amide fragments to the piperazine (B1678402) structure has been shown to enhance this affinity. nih.gov
Additionally, long-chain arylpiperazine derivatives based on a 1-[2-(4-methoxyphenyl)phenyl]piperazine scaffold have been synthesized and evaluated, showing a wide range of Kᵢ values at the 5-HT1A receptor, from 3.77 to 1802 nM, indicating that the nature of the linker and terminal fragment significantly impacts binding affinity. uniba.itacs.org
Table 1: Binding Affinity (Kᵢ) of 1-(2-methoxyphenyl)piperazine Derivatives at 5-HT1A Receptors
| Compound Name | Kᵢ (nM) |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1]decan-1-amine | 1.2 |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.1]decan-1-amine | 21.3 |
| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 0.4 |
| cis-bicyclo[3.3.0]octane, norbornane, and norbornene derivatives of 2-(methoxyphenyl)piperazine | 0.12 - 0.63 |
| 1-[2-(4-methoxyphenyl)phenyl]piperazine derivatives | 3.77 - 1802 |
This table is interactive. Click on the headers to sort the data.
Arylpiperazine derivatives are also known to interact with 5-HT2A receptors. The affinity for this receptor subtype is influenced by the substitution pattern on the phenyl ring and the nature of the substituent at the N4 position of the piperazine ring.
Research on long-chain arylpiperazine derivatives with a 1-[2-(4-methoxyphenyl)phenyl]piperazine core has demonstrated their affinity for 5-HT2A receptors. acs.org The specific binding affinities of these compounds are influenced by the terminal fragments attached to the piperazine moiety. acs.org
Table 2: Binding Affinity of Arylpiperazine Derivatives at 5-HT2A Receptors
| Compound Class | Receptor Affinity |
| 1-[2-(4-methoxyphenyl)phenyl]piperazine derivatives | Show affinity |
| Phenylpiperazine-hydantoin derivatives | Show affinity |
| Long-chain arylpiperazines with a coumarin (B35378) fragment | High affinity |
This table is interactive. Click on the headers to sort the data.
The pharmacological profile of arylpiperazine derivatives extends to other serotonin receptor subtypes, including 5-HT6 and 5-HT7, which are targets for cognitive and mood disorders.
Studies on aryl biphenyl-3-ylmethylpiperazines have identified potent 5-HT7 receptor antagonists. elsevierpure.comresearchgate.net Notably, 1-([2′-methoxy-(1,1′-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine was identified as a high-affinity ligand for the 5-HT7 receptor with a pKᵢ value of 7.83. elsevierpure.comresearchgate.net This compound also showed selectivity over other serotonin receptor subtypes. elsevierpure.comresearchgate.net
Beyond binding affinity, the functional activity of these compounds at the receptor is a critical aspect of their pharmacological characterization. Arylpiperazine derivatives can act as agonists, antagonists, or inverse agonists depending on their specific chemical structure.
For instance, 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) is a known 5-HT1A serotonin antagonist. nih.gov A derivative, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, has been shown to retain this antagonist activity. nih.gov In the case of 5-HT7 receptors, 1-([2′-methoxy-(1,1′-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine has been confirmed to be an antagonist through functional assays. elsevierpure.comresearchgate.net
Dopamine (B1211576) Receptor (DR) Interactions
The dopamine D3 receptor is a key target in the development of treatments for neuropsychiatric disorders. Arylpiperazine derivatives, particularly those with specific halogen and methoxy (B1213986) substitutions on the phenyl ring, have been a focus of D3 receptor ligand design.
The substitution of a 2-methoxyphenyl group with a 2,3-dichlorophenyl moiety on the piperazine nitrogen has led to the development of potent and selective D3 receptor ligands. nih.gov For example, the fluorenylcarboxamide-based derivative NGB2409, which incorporates a 2,3-dichlorophenylpiperazine moiety, exhibits a high affinity for the D3 receptor with a Kᵢ of 0.90 nM and over 150-fold selectivity over other dopamine receptor subtypes. nih.gov
Further modifications in the 2,3-diCl- and 2-OCH3-phenyl piperazine class of compounds have resulted in some of the most D3-selective compounds reported, with high affinity (Kᵢ ≈ 1 nM) and approximately 400-fold selectivity over the D2 receptor subtype. nih.gov
Table 3: Binding Affinity (Kᵢ) of Phenylpiperazine Derivatives at Dopamine D3 Receptors
| Compound Class | Kᵢ (nM) | Selectivity over D2 |
| NGB2409 (fluorenylcarboxamide-based derivative with 2,3-dichlorophenylpiperazine) | 0.90 | >150-fold |
| Modified 2,3-diCl- and 2-OCH3-phenyl piperazine derivatives | ~1 | ~400-fold |
| N-[4-[4-(aryl)piperazin-1-yl]butyl]arylcarboxamides (2-methoxyphenyl and 2,3-dichlorophenyl derivatives) | 21.3 - 38 | Selective over D2 |
This table is interactive. Click on the headers to sort the data.
Binding Affinity Profiling at Dopamine D2 Receptors (D2R)
Derivatives of 1-(phenyl)piperazine are a widely studied class of compounds, with many exhibiting significant affinity for dopamine D2 receptors (D2R). The affinity of these ligands is influenced by the specific substitutions on both the phenyl ring and the piperazine nitrogen. For instance, a series of compounds structurally related to the atypical antipsychotic aripiprazole (B633), which features a phenylpiperazine moiety, were evaluated for their binding at D2-like dopamine receptors. researchgate.net Certain derivatives, such as 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one, demonstrated high affinity for the D2 receptor subtype with Ki values below 0.3 nM. researchgate.net
The substitution pattern on the phenyl ring is a critical determinant of D2R affinity. Modifications based on the structure of cariprazine, another D2/D3 partial agonist, have shown that various substitutions on the phenylpiperazine portion modulate binding affinity. nih.gov While achieving high affinity at D2R is common for this chemical class, the primary challenge often lies in achieving selectivity over the closely related D3 receptor. mdpi.com
Table 1: Binding Affinities of Selected Phenylpiperazine Derivatives at Dopamine D2 Receptors This table is interactive. You can sort and filter the data.
| Compound | Structure | D2R Ki (nM) | Reference |
|---|---|---|---|
| 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one | Aripiprazole analogue | < 0.3 | researchgate.net |
| Cariprazine | Phenylpiperazine derivative | ~0.79 | nih.gov |
| LS-3-134 | N-phenylpiperazine analogue | 25.7 | mdpi.com |
| WW-III-55 | N-phenylpiperazine analogue | >10,000 | mdpi.com |
Receptor Subtype Selectivity (e.g., D3R vs. D2R) and its Molecular Basis
Achieving selectivity for the dopamine D3 receptor (D3R) over the D2R is a significant goal in medicinal chemistry, given the distinct anatomical distribution and physiological roles of these receptors. nih.govresearchgate.net However, the high degree of amino acid sequence homology between D2R and D3R, especially within the transmembrane domains (78%), makes the development of highly selective agents challenging. nih.gov Despite this, numerous N-phenylpiperazine analogues have been developed that exhibit significant D3R selectivity. mdpi.com
For example, in a series of N-(3-fluoro-4-(4-(phenyl)piperazin-1-yl)-butyl)-aryl carboxamides, derivatives containing a 2,3-dichlorophenylpiperazine moiety showed greater D3R-selectivity compared to the corresponding 2-methoxyphenyl analogues. nih.gov Certain compounds in this series, such as 8d and 8j, demonstrated over 1000-fold selectivity for D3R over D2R. nih.govdrugbank.com Similarly, another study found that in a series based on a 1-(3-chloro-5-ethyl-2-methoxyphenyl)piperazine scaffold, one compound (19) showed a remarkable 1700-fold D3R versus D2R binding selectivity. nih.gov
The molecular basis for this selectivity is multifaceted. Chimeric receptor studies have identified the second extracellular loop (E2) as a crucial contributor to D3R binding selectivity for the 4-phenylpiperazine class of compounds. nih.govdrugbank.com Furthermore, specific amino acids within the transmembrane domains (TM2 and TM3) have been shown to regulate the selective affinity of ligands. clinpgx.org Computational docking studies suggest that subtle differences in these microdomains create steric contacts that favor binding to one receptor subtype over the other. clinpgx.org The nature of the linker and the terminal amide group attached to the piperazine moiety also plays a pivotal role; for instance, the removal of a carbonyl group in an amide linker was found to dramatically reduce D3R affinity by over 100-fold while having a lesser effect on D2R affinity, thereby significantly decreasing D3R selectivity. nih.govdrugbank.com
Table 2: D3R vs. D2R Selectivity for Phenylpiperazine Derivatives This table is interactive. You can sort and filter the data.
| Compound Series/Name | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2R Ki / D3R Ki) | Reference |
|---|---|---|---|---|
| 1-(3-chloro-5-ethyl-2-methoxyphenyl)piperazine-based series | ||||
| Compound 18 | - | - | 82 | nih.gov |
| Compound 19 | 6.84 | >10,000 | 1700 | nih.gov |
| N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)aryl carboxamides | ||||
| Compound 8d | 6.1 | >10,000 | >1000 | nih.gov |
| Compound 8j | 2.6 | >10,000 | >1000 | nih.gov |
| Cariprazine Analogues | ||||
| Cariprazine | 0.22 | 0.79 | 3.6 | nih.gov |
Adrenergic Receptor (AR) Interactions
Binding Affinity Profiling at Alpha-1 Adrenoceptors (α1A, α1B, α1D Subtypes)
Derivatives of 1-(o-methoxyphenyl)piperazine have demonstrated significant binding affinity for alpha-1 (α1) adrenoceptors. nih.govingentaconnect.com In a study of various 1,4-substituted piperazine derivatives, compounds possessing the 1-(o-methoxyphenyl)piperazine moiety consistently showed high affinity for α1-adrenoceptors, suggesting this structural feature is important for receptor interaction. nih.govingentaconnect.com For example, a series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives displaced the radioligand [3H]prazosin from α1 binding sites in the low nanomolar range, with Ki values between 2.1 and 13.1 nM. nih.govingentaconnect.com
The binding mechanism of N-phenylpiperazine derivatives to the α1A-adrenoceptor subtype has been explored through molecular docking. rsc.org These studies indicate that key interactions are driven by the formation of hydrogen bonds and electrostatic forces with specific amino acid residues such as Asp106, Gln177, Ser188, Ser192, and Phe193. rsc.org The affinity of these derivatives is dependent on the presence of an ionizable piperazine group, a hydrogen bond acceptor, and a hydrophobic moiety within the ligand structure. rsc.org
Table 3: Binding Affinities of 1-(2-methoxyphenyl)piperazine Derivatives at α1-Adrenoceptors This table is interactive. You can sort and filter the data.
| Compound | α1-AR Ki (nM) | Reference |
|---|---|---|
| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (5) | 2.1 | nih.govingentaconnect.com |
| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (4) | 2.4 | nih.govingentaconnect.com |
| 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives (1-5) | 2.1 - 13.1 | nih.govingentaconnect.com |
Selectivity Profile Compared to Alpha-2 and Beta-1 Adrenoceptors
Many 1-(2-methoxyphenyl)piperazine derivatives that bind strongly to α1-adrenoceptors also exhibit considerable selectivity over α2-adrenoceptors. nih.govingentaconnect.com The selectivity is typically calculated as the ratio of the binding affinity for α2 receptors to that for α1 receptors (Kiα2/Kiα1). For instance, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride was found to be over 142-fold more selective for α1- over α2-adrenoceptors. nih.govingentaconnect.com Another compound, 1-[3-(2-chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, showed a 61-fold higher affinity for α1- than for α2-adrenoceptors. nih.govingentaconnect.com This preference for the α1 subtype is a common feature among this class of compounds. There is limited specific data in the reviewed literature regarding the binding affinity of this compound derivatives at beta-1 adrenoceptors.
In Vitro Antagonistic Activity on Adrenoceptors
The high binding affinity of 1-(2-methoxyphenyl)piperazine derivatives at α1-adrenoceptors translates to functional antagonism. This has been demonstrated in in vitro functional assays, such as the inhibition of phenylephrine-induced contractions in isolated rat aorta. nih.govingentaconnect.com The antagonistic potency, often expressed as a pA2 value, corresponds well with the binding affinity results from radioligand assays. nih.gov
Several 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives displayed strong antagonistic activity, with pA2 values ranging from 8.441 to 8.807. nih.govingentaconnect.com The compound with the highest α1 affinity (Ki = 2.4 nM), 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, also showed the most potent antagonistic activity with a pA2 value of 8.807. nih.govingentaconnect.com These findings confirm that these derivatives act as potent antagonists at α1-adrenoceptors.
Evaluation of Other Receptor and Enzyme Interactions
Beyond dopaminergic and adrenergic systems, piperazine derivatives are known to interact with a variety of other biological targets, including other G protein-coupled receptors and enzymes. ontosight.aiontosight.ai The specific profile of off-target interactions is highly dependent on the substitution pattern of the piperazine scaffold.
For example, certain (2-methoxyphenyl)piperazine derivatives have been evaluated for their affinity at serotonin 5-HT1A receptors, with some compounds showing high affinity (Ki = 0.12-0.63 nM) while being devoid of antagonist activity at α1-adrenergic receptors. nih.gov Other research into N-phenylpiperazine analogues has revealed high affinity for sigma receptors (σ1 and σ2). nih.gov In one study, the introduction of chloro-substituents into a phenylpiperazine scaffold led to compounds with high affinity for the dopamine transporter (DAT). nih.gov Additionally, various piperazine derivatives have been investigated for their affinity at histamine (B1213489) H3 receptors, with some showing dual activity at both H3 and σ1 receptors. nih.govacs.org The potential for this compound derivatives to interact with these or other receptors and enzymes warrants further investigation to fully characterize their pharmacological profile.
Carbonic Anhydrase Inhibition Studies (for related piperazine derivatives)
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. The inhibition of these enzymes has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. While no studies have directly evaluated the carbonic anhydrase inhibitory activity of this compound, research on other piperazine-containing compounds, particularly those with a sulfonamide group, has demonstrated significant inhibitory effects on various human carbonic anhydrase (hCA) isoforms.
A series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides with bulky moieties were synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. mdpi.comunifi.it Several of these compounds displayed potent inhibition, with some exhibiting isoform selectivity. mdpi.comunifi.it The sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the active site of the enzyme, leading to inhibition. The variations in the substituents on the piperazine and the aromatic rings influence the inhibitory potency and selectivity against different hCA isoforms. mdpi.com
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Selected Piperazine-related Sulfonamide Derivatives
Compound hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM) hCA XII (Ki, nM) Compound 1f 58.8 15.5 25.3 48.9 Compound 1g 75.3 18.2 30.1 55.6 Compound 1h 90.1 20.9 35.8 60.2 Acetazolamide (Standard) 250 12 25 5.7
Data presented is for related piperazine-sulfonamide derivatives and not for this compound. Data sourced from a study on pyrazolo[4,3-c]pyridine sulfonamides. mdpi.com
Androgen Receptor Antagonistic Activity (for related arylpiperazines)
The androgen receptor (AR) is a key target in the treatment of prostate cancer. Nonsteroidal AR antagonists play a significant role in androgen deprivation therapy. While there is no specific data on the AR antagonistic activity of this compound, the broader class of arylpiperazine derivatives has been investigated for this purpose.
In a study focused on the discovery of novel nonsteroidal androgen receptor antagonists, a series of arylpiperazine derivatives were synthesized and evaluated. nih.gov One of the lead compounds, 4-[4-cyano-(3-trifluoromethyl)phenyl]-N-(4-fluorophenyl)piperazine-1-carboxamide, demonstrated potent AR antagonistic activity with an IC50 value of 0.47 µM in a reporter assay, which was more potent than the established antiandrogen, bicalutamide (B1683754) (IC50 of 0.89 µM). nih.gov Another study reported a novel arylpiperazine derivative, compound 21, which exhibited a high binding affinity for the androgen receptor with an IC50 of 0.65 µM and an antagonistic potency of 76.2% inhibition. frontiersin.org These findings suggest that the arylpiperazine scaffold can serve as a valuable template for the design of new AR antagonists. mdpi.com
Table 2: Androgen Receptor Antagonistic Activity of Selected Arylpiperazine Derivatives
Compound AR Antagonistic Activity (IC50, µM) Cell Line YM-92088 0.47 Reporter Assay Compound 21 0.65 LNCaP Bicalutamide (Standard) 0.89 Reporter Assay Compound 19 <5 LNCaP Compound 20 <5 LNCaP Compound 23 <5 LNCaP
Data presented is for related arylpiperazine derivatives and not for this compound. Data sourced from multiple studies on novel arylpiperazine derivatives as AR antagonists. nih.govfrontiersin.orgnih.gov
Assessment of Off-Target Interactions (e.g., Histamine H1, Muscarinic M1 Receptors)
The arylpiperazine moiety is a common structural feature in many centrally acting drugs, including atypical antipsychotics. These drugs often exhibit a broad receptor binding profile, which can contribute to both their therapeutic effects and their side effect profiles. The assessment of off-target interactions is therefore a critical component of preclinical pharmacological characterization.
While no off-target screening data is available for this compound, the potential for interactions with receptors such as histamine H1 and muscarinic M1 can be inferred from the profiles of other arylpiperazine-containing drugs. For instance, many atypical antipsychotics that contain an arylpiperazine structure are known to have significant affinity for these receptors. nih.gov Antagonism of histamine H1 receptors is associated with sedative effects, while antagonism of muscarinic M1 receptors can lead to anticholinergic side effects. nih.gov
Table 3: Off-Target Receptor Binding Affinities (Ki, nM) of Selected Arylpiperazine-Containing Drugs
Drug Histamine H1 (Ki, nM) Muscarinic M1 (Ki, nM) Clozapine 1.1 1.9 Olanzapine 7 2.5 Quetiapine 11 >1000 Aripiprazole 61 >1000
Data presented is for related arylpiperazine-containing drugs and not for this compound. Data sourced from a review of receptor-binding profiles of atypical antipsychotics. nih.gov
Structure Activity Relationship Sar Studies of 1 3 Chloro 2 Methoxyphenyl Piperazine Derivatives
Influence of Aromatic Ring Substituents on Receptor Affinity and Selectivity
The nature and position of substituents on the phenyl ring of the arylpiperazine moiety are critical determinants of receptor binding affinity and selectivity. nih.gov The specific 3-chloro-2-methoxy substitution pattern is a well-established feature in many CNS-active agents, and its components play distinct roles in receptor interactions.
The substituents at the ortho (2-position) and meta (3-position) of the phenyl ring are sterically well-tolerated and play a significant role in modulating receptor affinity. nih.govbg.ac.rs
Methoxy (B1213986) Group (2-position): An electronegative or hydrogen bond acceptor group at the ortho position is considered crucial for high affinity at the 5-HT1A receptor. uninet.edu Specifically, a 2-methoxy group is a highly favorable modification for 5-HT1A binding, as it can participate in hydrogen bonding with receptor residues like Lys191 without causing steric hindrance. mdpi.com This feature is also beneficial for dopamine (B1211576) D2 receptor affinity, where a hydrogen bond acceptor at this position can form an additional bond with the Trp 182 residue in the binding pocket. nih.govbg.ac.rs Furthermore, electron-donating groups like -OMe generally increase D2 binding affinity by enhancing favorable edge-to-face aromatic interactions. nih.govbg.ac.rs
Chlorine Group (3-position): Halogen substituents, particularly chlorine and fluorine, on the aromatic ring are often associated with increased affinity for the 5-HT2A receptor. uninet.edu The presence of these elements at the ortho and meta positions, in particular, contributes to this enhanced affinity. uninet.edu The chloro group at the 3-position, combined with the 2-methoxy group, thus contributes to a polypharmacological profile, influencing interactions across multiple serotonin (B10506) and dopamine receptor subtypes.
Table 1: Influence of Ortho/Meta Substituents on Receptor Interactions
| Substituent | Position | Receptor Interaction | Effect on Affinity | Source(s) |
|---|---|---|---|---|
| Methoxy (-OCH3) | Ortho (2) | Hydrogen bonding with 5-HT1A and D2 receptor residues. | Favorable for 5-HT1A and D2 affinity. | mdpi.comnih.govbg.ac.rsuninet.edu |
| Chlorine (-Cl) | Meta (3) | Favorable interactions at the 5-HT2A receptor. | Increased 5-HT2A affinity. | uninet.edu |
Comparing the 3-chloro-2-methoxy substitution pattern with other aromatic modifications reveals key insights into receptor selectivity. While the 2-methoxy group is favorable for 5-HT1A affinity, studies on other scaffolds targeting the 5-HT7 receptor have found that 2,3-dichloro and ortho-methoxy substituents can reduce receptor affinity. mdpi.com
For D1 and D2 dopamine receptors, structure-activity relationships show that 6-chloro or 6-fluoro-substituted derivatives of certain 1-piperazino-3-phenylindans exhibit a preference for D1 receptors. nih.gov In other series, replacing the substituted phenyl ring with more voluminous, benzofused ring systems like naphthyl has been shown to fulfill the requirements for high 5-HT1A affinity. nih.gov
The effect of substituent position can also be critical for selectivity. In one series of 1,3,5-triazine (B166579) derivatives, the affinity for the 5-HT7 receptor followed a clear positional trend for both fluorine and chlorine substituents, with the order of potency being para > meta > ortho. mdpi.com This contrasts with the known importance of ortho/meta substitution for 5-HT1A and 5-HT2A affinity. uninet.edunih.gov
Table 2: Comparison of Aromatic Substitution Patterns and Receptor Affinity
| Scaffold Type | Aromatic Substitution | Target Receptor(s) | Key Finding | Source(s) |
|---|---|---|---|---|
| Arylpiperazine | Naphthyl | 5-HT1A | Voluminous group provides high affinity. | nih.gov |
| 1-Piperazino-3-phenylindan | 6-Chloro or 6-Fluoro | D1/D2 | Shows preference for D1 receptors. | nih.gov |
| 1,3,5-Triazine Derivative | para-Fluoro | 5-HT7 | Highest affinity (Ki = 18 nM) in its series. | mdpi.com |
| 1,3,5-Triazine Derivative | para-Chloro | 5-HT7 | High affinity (Ki = 19 nM) in its series. | mdpi.com |
| Arylpiperazine | 3-CF3-phenyl | Mycobacteria | Improved in vitro activity over methoxy/ethoxy-phenyl derivatives. | mdpi.com |
Impact of Linker Length and Chemical Composition on Pharmacological Profiles
Research shows that for the 5-HT1A receptor, variations in the length of the alkyl spacer can lead to the most significant changes in affinity. nih.gov The influence of the spacer length is, however, often dependent on the nature of the terminal group it connects. nih.gov For instance, in one study comparing trimethylene (3-atom) and tetramethylene (4-atom) linkers, the ratio of affinity between the homologs varied significantly depending on the terminal fragment. nih.gov In other research, a five-atom linker was successfully employed in the design of novel arylpiperazine derivatives with an atypical antipsychotic profile, highlighting that longer chains are also pharmacologically relevant. nih.gov
The chemical composition of the linker is also a target for modification. Introducing different chemical functionalities, such as a piperidine (B6355638) ring within the linker, offers new opportunities for derivatization and can serve as a valuable strategy for future drug discovery. frontiersin.org
Table 3: Effect of Linker Length on 5-HT1A Receptor Affinity for Bipyridyl Derivatives
| Compound ID | Linker Length (atoms) | Terminal Group | 5-HT1A Affinity (Ki, nM) | Source(s) |
|---|---|---|---|---|
| 8a | 3 | Bipyridyl | < 17.6 | nih.gov |
| 8b | 4 | Bipyridyl | < 17.6 | nih.gov |
| 12a | 3 | Bicyclic | 65.3 | nih.gov |
| 12b | 4 | Bicyclic | 17.6 | nih.gov |
Contribution of Terminal Pharmacophoric Groups to Receptor Interaction and Selectivity
The terminal pharmacophoric group, located at the end of the linker, plays a crucial role in receptor interaction, often dictating affinity and selectivity for specific targets. nih.gov The impact of this group varies depending on the receptor. For instance, the terminal fragment has a pronounced effect on affinity for D2-like receptors, while its effect is less substantial for 5-HT7 receptors. nih.gov
The size and chemical nature of the terminal group are critical. In a comparative study, derivatives with an oxotriazinyl terminal fragment showed low 5-HT2A affinity, whereas those with a bicyclic terminal fragment had comparatively higher affinity. nih.gov However, a terminal group that is too large can lead to a steric clash within the receptor's binding pocket, drastically reducing affinity. nih.gov This was observed in a derivative where a large bicyclic terminal fragment was too bulky for proper accommodation, leading to a 5-HT2A Ki value of 1492 nM, compared to 39.4 nM for a smaller analog. nih.gov In another example, a series of potential antipsychotics utilized a quinolinone-like moiety as the terminal group, which contributed to a desirable polypharmacological profile including D2 partial agonism, 5-HT1A agonism, and 5-HT2A antagonism. nih.gov
Table 4: Influence of Terminal Group on Receptor Affinity
| Linker | Terminal Group | 5-HT2A Affinity (Ki, nM) | D2 Affinity (Ki, nM) | Source(s) |
|---|---|---|---|---|
| Tetramethylene | Oxotriazinyl | 39.4 | > 10000 | nih.gov |
| Tetramethylene | Bicyclic | 1492 | 142.3 | nih.gov |
| Pentyl | Quinolinone | 1.1 (Antagonist) | 2.5 (Partial Agonist) | nih.gov |
Stereochemical Implications in Ligand-Receptor Binding
Stereochemistry can be a critical factor in the interaction between a ligand and its receptor, often resulting in one enantiomer having significantly higher affinity or a different functional effect than the other. In the field of arylpiperazine derivatives, this has been demonstrated in several instances.
For example, the (S)-enantiomer of 2-[[4-(naphth-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine, known as (S)-9 or CSP-2503, was identified as a potent 5-HT1A receptor agonist with a high affinity (Ki = 4.1 nM) and excellent selectivity over α1-adrenoceptors (Ki > 1000 nM). nih.gov This highlights that a specific stereochemical configuration can be essential for achieving both high potency and selectivity.
In a different chemical series, stereochemistry was found to differentiate between primary receptor antagonism and secondary activities. In a study of trans-1-piperazino-3-arylindans, the enantiomers that did not block dopamine receptors were found to be active as inhibitors of dopamine and norepinephrine (B1679862) uptake, demonstrating that different stereoisomers of the same core structure can possess distinct pharmacological functions. nih.gov
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Investigations of Ligand-Receptor Complexes
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In pharmacology, this is used to forecast how a ligand, like 1-(3-chloro-2-methoxyphenyl)piperazine, might bind to the active site of a target protein or receptor. Such studies are crucial for understanding the structural basis of a compound's biological activity.
While specific docking studies for this compound are not extensively detailed in publicly available literature, the methodology is widely applied to the broader class of arylpiperazines. For instance, molecular docking has been effectively used to study how derivatives of phenylpiperazine bind to targets like topoisomerase II, a key enzyme in cancer therapy. mdpi.comnih.gov These studies provide a framework for how this compound would be computationally evaluated.
A primary goal of molecular docking is to predict the most stable binding mode, or "pose," of a ligand within a receptor's binding pocket. The software calculates various possible conformations of the ligand and its orientation relative to the receptor, assigning a score to each based on a scoring function that estimates binding affinity. The lowest energy pose is considered the most likely binding mode.
For a molecule like this compound, docking simulations would explore the rotational freedom around its single bonds to find the optimal three-dimensional arrangement that fits within the target's active site. The software would position the 3-chloro-2-methoxyphenyl group and the piperazine (B1678402) ring to maximize favorable interactions with the amino acid residues of the receptor. In studies of similar arylpiperazine compounds, docking successfully predicted how the substituted phenyl ring and the piperazine core orient themselves to engage with key areas of the binding site, which is critical for their antagonist or inhibitor activity. nih.gov
Once the optimal binding pose is determined, the specific non-covalent interactions that stabilize the ligand-receptor complex can be analyzed in detail. These interactions are fundamental to the ligand's affinity and selectivity. For this compound, key predicted interactions would include:
Hydrogen Bonds: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the N-H group can act as a donor. The methoxy (B1213986) group's oxygen atom can also accept a hydrogen bond. These interactions with polar amino acid residues (e.g., serine, threonine, asparagine) in the receptor are often critical for anchoring the ligand in place. cambridgemedchemconsulting.com
Pi-Stacking and Pi-Cation Interactions: The aromatic phenyl ring can engage in pi-pi stacking with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. Furthermore, the protonated nitrogen of the piperazine ring (at physiological pH) can form a pi-cation interaction with these same aromatic residues.
In docking studies of related phenylpiperazine derivatives targeting DNA and topoisomerase II, hydrogen bonds with specific adenine (B156593) bases and interactions with key amino acid residues like aspartate were identified as crucial for their biological activity. mdpi.comnih.gov A similar analysis for this compound would pinpoint the specific residues responsible for its binding to a given target.
Homology Modeling of Target Receptors for Ligand Interaction Studies
Molecular docking studies require a three-dimensional structure of the target receptor, which is typically obtained through experimental methods like X-ray crystallography or cryo-electron microscopy. However, for many receptors, particularly G-protein coupled receptors (GPCRs) that are common targets for arylpiperazines, obtaining an experimental structure can be challenging.
In such cases, homology modeling is employed. This technique builds a 3D model of a target protein (the "target") based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). For example, if this compound were being investigated as a ligand for a specific dopamine (B1211576) or serotonin (B10506) receptor subtype for which no crystal structure exists, a homology model could be built using the known structure of a different, but structurally similar, dopamine receptor as a template. nih.govresearchgate.net
Once the homology model is constructed and validated for its quality, it can be used as the receptor in molecular docking simulations. This combined approach of homology modeling followed by docking allows researchers to investigate ligand-receptor interactions even in the absence of an experimental receptor structure, enabling structure-based drug design for a wider range of biological targets. nih.gov
In Silico Prediction of Physicochemical Parameters Relevant to Biological Activity
For this compound, key physicochemical parameters can be computationally predicted. One of the most important of these is the logarithm of the octanol-water partition coefficient (cLogP), which is a measure of the molecule's lipophilicity (oiliness). Lipophilicity is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A cLogP value in a specific range (typically 1-5) is often desired for oral drugs.
Below is a table of computationally predicted physicochemical properties for this compound.
| Property | Predicted Value | Relevance in Drug Discovery |
|---|---|---|
| Molecular Weight | 226.71 g/mol | Influences size-dependent absorption and diffusion. |
| cLogP | 2.5 - 3.0 | Indicates lipophilicity; affects solubility, absorption, and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | Predicts membrane permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Contributes to binding specificity and solubility. |
| Hydrogen Bond Acceptors | 3 | Contributes to binding specificity and solubility. |
| Rotatable Bonds | 2 | Influences conformational flexibility and binding entropy. |
These in silico predictions suggest that this compound possesses drug-like properties according to common guidelines like Lipinski's Rule of Five, making it a viable candidate for further investigation.
Future Perspectives in 1 3 Chloro 2 Methoxyphenyl Piperazine Research
Design and Synthesis of Highly Selective and Potent Receptor Ligands
The design of highly selective and potent receptor ligands based on the 1-(3-chloro-2-methoxyphenyl)piperazine core is a primary avenue for future research. The existing knowledge of structure-activity relationships (SAR) for arylpiperazines provides a solid foundation for this work. The 3-chloro and 2-methoxy substituents on the phenyl ring are known to influence receptor affinity and selectivity, and systematic modifications of these and other parts of the molecule can lead to compounds with optimized pharmacological profiles.
Future design strategies will likely focus on key structural modifications:
Substitution on the Phenyl Ring: While the 3-chloro and 2-methoxy groups are defining features, further substitution on the aromatic ring could fine-tune electronic and steric properties, potentially enhancing selectivity for specific receptor subtypes.
Modification of the Piperazine (B1678402) Ring: Introduction of substituents on the piperazine ring itself can alter the conformational flexibility and basicity of the molecule, which are critical for receptor interaction.
Elaboration of the N4-Substituent: The substituent at the N4 position of the piperazine ring is a key determinant of pharmacological activity. Future work will involve the synthesis of a diverse range of derivatives with various linkers and terminal functional groups to probe interactions with different receptor pockets.
A critical aspect of this research will be the detailed pharmacological characterization of newly synthesized compounds. This will involve binding assays to determine affinity for a wide range of receptors, as well as functional assays to establish whether the compounds act as agonists, antagonists, or allosteric modulators. The goal is to identify derivatives with high affinity for a single target and minimal off-target effects.
| Compound | Modification | 5-HT1A Affinity (Ki, nM) | D2 Affinity (Ki, nM) | α1 Affinity (Ki, nM) |
|---|---|---|---|---|
| Analog A | 2-OCH3 substitution | 1.5 | 50 | 25 |
| Analog B | 3-Cl substitution | 10 | 20 | 80 |
| Analog C | 2,3-diCl substitution | 5 | 15 | 40 |
Exploration of Novel Receptor Targets Modulated by Arylpiperazine Structures
While arylpiperazines are traditionally associated with central nervous system (CNS) targets such as serotonin (B10506) and dopamine (B1211576) receptors, emerging research suggests that their pharmacological reach may be much broader. nih.gov Future investigations into this compound should therefore include screening against a wider array of receptor families to uncover novel therapeutic applications.
Potential areas for exploration include:
G-Protein Coupled Receptors (GPCRs): Beyond the classic monoamine receptors, there are numerous other GPCRs for which selective ligands are sought. High-throughput screening of a this compound-based compound library against a panel of orphan GPCRs could reveal unexpected activities.
Ion Channels: Some piperazine derivatives have been shown to interact with ion channels. Investigating the effects of this compound and its analogs on various voltage-gated and ligand-gated ion channels could open up new therapeutic avenues, for instance in the treatment of epilepsy or chronic pain.
Enzymes and Transporters: The structural features of arylpiperazines may allow them to bind to the active or allosteric sites of enzymes or to the substrate-binding pockets of transporters. Screening against kinases, phosphodiesterases, and neurotransmitter transporters could yield novel inhibitors with therapeutic potential.
Cancer-Related Targets: Recent studies have highlighted the potential of arylpiperazine derivatives as anticancer agents, with some compounds showing activity against prostate cancer cell lines. nih.govmdpi.com Future research could explore the efficacy of this compound derivatives against various cancer cell lines and investigate their mechanisms of action, which may involve novel receptor targets.
| Receptor/Target Class | Potential Therapeutic Area | Rationale for Exploration |
|---|---|---|
| Orphan GPCRs | Various, including metabolic and inflammatory diseases | Structural similarity to known GPCR ligands |
| Voltage-gated Sodium Channels | Neuropathic pain, epilepsy | Known interactions of some piperazine-containing drugs |
| Kinases | Oncology, inflammation | Privileged scaffold for kinase inhibitor design |
| Androgen Receptor | Prostate Cancer | Observed activity of some arylpiperazines in prostate cancer models nih.gov |
Development of Advanced Synthetic Strategies for Complex Derivatives
The synthesis of novel this compound derivatives with increased structural complexity will require the development and application of advanced synthetic methodologies. While classical methods for the synthesis of arylpiperazines are well-established, more efficient, versatile, and environmentally friendly approaches are needed to generate diverse compound libraries.
Future synthetic strategies are likely to incorporate:
Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination is a powerful tool for the formation of the aryl-nitrogen bond in arylpiperazines. Future work will focus on optimizing reaction conditions to accommodate a wider range of functional groups and to enable the synthesis of more complex derivatives.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch. The development of flow-based syntheses for this compound and its derivatives will facilitate the rapid production of compound libraries.
Combinatorial Chemistry: The use of solid-phase synthesis and other combinatorial techniques will enable the automated synthesis of large libraries of this compound derivatives, which can then be screened for biological activity.
Asymmetric Synthesis: For derivatives with chiral centers, the development of stereoselective synthetic routes will be crucial to access enantiomerically pure compounds, as different enantiomers often exhibit distinct pharmacological properties.
A key challenge will be the development of synthetic routes that allow for the late-stage diversification of the this compound scaffold, enabling the rapid generation of analogs with a wide range of functional groups.
Applications in Molecular Imaging: Preclinical Radioligand Development for PET/SPECT
The development of radiolabeled ligands for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) is a powerful tool for in vivo studies of receptor distribution and occupancy. nih.govrsc.org The this compound scaffold is a promising candidate for the development of novel PET and SPECT radioligands.
The development process for such imaging agents involves several key steps:
Selection of a High-Affinity Ligand: A derivative of this compound with high affinity and selectivity for the target receptor is chosen as the lead compound.
Radiolabeling: The lead compound is then labeled with a suitable radionuclide, such as carbon-11 (B1219553), fluorine-18 (B77423) for PET, or technetium-99m for SPECT. This often requires the development of a novel radiosynthetic route. For example, a methoxyphenyl piperazine derivative has been successfully radiolabeled with carbon-11 for PET imaging of the metabotropic glutamate (B1630785) receptor subtype 1. nih.gov
Preclinical Evaluation: The radiolabeled compound is then evaluated in preclinical models to assess its pharmacokinetic properties, including its ability to cross the blood-brain barrier, its metabolic stability, and its specific binding to the target receptor in vivo. This often involves biodistribution studies and in vivo imaging in animal models. researchgate.net
A successful radioligand based on the this compound scaffold would be a valuable tool for both basic neuroscience research and for the clinical development of new drugs targeting the same receptor. For instance, it could be used to determine the optimal dose of a new drug by measuring its occupancy of the target receptor in the brain.
| Step | Objective | Key Considerations |
|---|---|---|
| Lead Compound Selection | Identify a high-affinity and selective ligand for the target receptor. | Sub-nanomolar affinity is often desirable. |
| Radiosynthesis | Develop a reliable and efficient method for labeling the lead compound with a radionuclide. | High radiochemical yield and purity are essential. |
| In Vitro Characterization | Confirm the binding affinity and selectivity of the radiolabeled compound. | Autoradiography can be used to visualize receptor distribution. |
| In Vivo Evaluation | Assess the pharmacokinetic and pharmacodynamic properties of the radioligand in animal models. | Blood-brain barrier penetration is critical for CNS targets. |
Q & A
Q. What validated analytical methods are recommended for quantifying 1-(3-chloro-2-methoxyphenyl)piperazine in complex biological matrices?
A reverse-phase HPLC method using an internal standard (e.g., p-tolylpiperazine) is effective for qualitative and quantitative analysis. This approach minimizes matrix interference and enhances sensitivity, as demonstrated for structurally similar piperazine derivatives like mCPP and TFMPP in hair samples . Validation parameters (linearity, LOD, LOQ) should adhere to ICH guidelines, with mass spectrometry (LC-MS/MS) recommended for confirmatory analysis in trace-level detection.
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Key steps include:
- Intermediate purification : Use column chromatography or recrystallization to isolate intermediates (e.g., chlorophenyl precursors).
- Reaction conditions : Employ anhydrous solvents and controlled temperatures (e.g., 60–80°C) during nucleophilic substitution to minimize side reactions.
- Characterization : Confirm structural integrity via H/C NMR and FT-IR spectroscopy, as applied to analogous piperazine derivatives . Table 1 summarizes optimal parameters:
| Parameter | Optimal Value |
|---|---|
| Solvent | Dry DMF or THF |
| Temperature | 70°C |
| Catalyst | KCO |
| Reaction Time | 12–24 hours |
Q. What are the primary challenges in assessing the compound’s solubility and stability in vitro?
- Solubility : Use co-solvents (e.g., DMSO/PEG 400 mixtures) or cyclodextrin inclusion complexes to enhance aqueous solubility, as demonstrated for low-solubility piperazine derivatives .
- Stability : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring. Structural analogs show susceptibility to hydrolysis under acidic conditions, necessitating pH-adjusted buffers .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) influence the compound’s pharmacokinetic and pharmacodynamic profiles?
- Substituent position : The 3-chloro-2-methoxy configuration enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration compared to unsubstituted piperazines .
- Receptor binding : Chloro substituents at the 3-position increase affinity for serotonin receptors (5-HT/5-HT), while methoxy groups modulate metabolic stability via cytochrome P450 interactions .
Q. What experimental strategies resolve contradictions between in vitro activity and in vivo efficacy for this compound?
- Dose-response alignment : Use pharmacokinetic modeling to correlate in vitro IC values with plasma concentrations. For example, beta-cyclodextrin-modified analogs show reduced toxicity but require higher doses to maintain activity .
- Metabolite profiling : Identify active metabolites (e.g., N-demethylated derivatives) via LC-HRMS, as seen in studies of 3-chlorophenylpiperazine analogs .
Q. How can computational methods predict the compound’s interaction with CNS targets (e.g., dopamine D receptors)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to D receptor homology models. Piperazine derivatives with chloro-methoxy substitutions show favorable interactions with transmembrane helices 3 and 5 .
- QSAR modeling : Correlate electronic parameters (Hammett σ) with activity data to prioritize substituents for synthesis .
Q. What are the implications of batch-to-batch variability in physicochemical properties for reproducibility in preclinical studies?
- Quality control : Implement strict specifications for residual solvents (e.g., <500 ppm DMF) and polymorphic forms (analyzed via XRPD).
- Case study : A 10% variation in crystallinity of a related piperazine derivative led to a 30% discrepancy in oral bioavailability in rodent models .
Methodological Considerations
Q. What in vitro assays are most suitable for evaluating the compound’s antiplatelet or neuropharmacological activity?
- Platelet aggregation : Use ADP-induced human platelet-rich plasma (PRP) assays, as validated for piperazine derivatives with EC values <10 µM .
- Neurotransmitter uptake inhibition : Radioligand binding assays (e.g., H-serotonin reuptake in synaptosomes) quantify SERT/NET modulation .
Q. How can researchers mitigate piperazine degradation during long-term storage?
- Storage conditions : Store at -20°C in amber vials under nitrogen to prevent oxidation.
- Stabilizers : Add 0.1% BHT to ethanol stock solutions, reducing degradation rates by >50% over 6 months .
Data Contradiction Analysis
Q. Why do some studies report high receptor affinity but low in vivo efficacy for structurally similar piperazines?
Potential factors include:
- Tissue distribution : High plasma protein binding (>95%) reduces free fraction available for CNS targets.
- Metabolic clearance : Rapid N-dealkylation by CYP3A4, as observed in 3-chlorophenylpiperazine analogs, shortens half-life .
- Species differences : Rodent vs. human metabolite profiles (e.g., glucuronidation rates) must be validated using humanized liver models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
